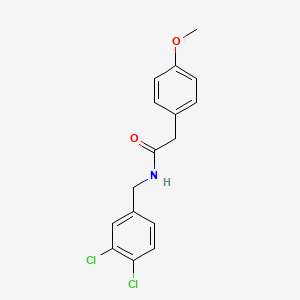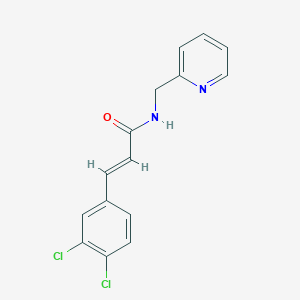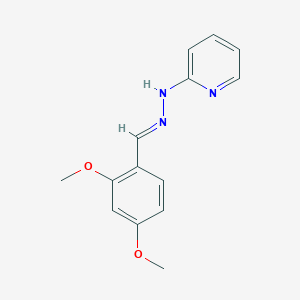
3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide, also known as CPDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDA is a member of the acrylamide family, which is known for its diverse range of biological and chemical properties. In
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymatic activity through the formation of a covalent bond between the active site of the enzyme and the acrylamide moiety of this compound. This covalent bond disrupts the normal function of the enzyme, leading to a decrease in neurotransmitter levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the regulation of neurotransmitter levels in the brain. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential therapeutic applications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is its potent inhibitory activity against several enzymes involved in the regulation of neurotransmitter levels in the brain. This makes this compound a valuable tool for the development of drugs for the treatment of several neurological disorders. However, one of the main limitations of this compound is its potential toxicity. This compound is a member of the acrylamide family, which is known to exhibit neurotoxicity and carcinogenicity. Therefore, caution should be exercised when handling this compound in the laboratory.
Zukünftige Richtungen
There are several future directions for research on 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide. One area of research is the development of this compound-based drugs for the treatment of neurological disorders. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more potent and selective inhibitors of enzymes involved in the regulation of neurotransmitter levels in the brain. Additionally, the potential toxicity of this compound should be further investigated to ensure its safe use in laboratory experiments.
Synthesemethoden
The synthesis of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide involves the reaction between 3-chlorophenyl isocyanate and 2,5-dichlorophenyl amine in the presence of a base catalyst. The reaction proceeds through an isocyanate-amine coupling reaction to form the final product, this compound. The yield of the reaction can be optimized by adjusting the reaction conditions, such as temperature, catalyst concentration, and reaction time.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of drug discovery. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain and are targets for the development of drugs for the treatment of several neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO/c16-11-3-1-2-10(8-11)4-7-15(20)19-14-9-12(17)5-6-13(14)18/h1-9H,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPURPLJOCPPAA-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)
![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
![4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)

![N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5714696.png)


![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)

![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)

![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)
![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714759.png)